Methyl 4-bromo-2-isocyanatobenzoate is an organic compound with the molecular formula and a molecular weight of 256.1 g/mol. This compound is a derivative of benzoic acid, characterized by the presence of a bromine atom and an isocyanate group attached to the benzene ring. It is primarily used in organic synthesis and medicinal chemistry due to its reactive functional groups, which allow for the formation of various derivatives.
Methyl 4-bromo-2-isocyanatobenzoate can be synthesized through several methods, including reactions involving methyl 4-bromo-2-aminobenzoate and phosgene or triphosgene. These reactions are typically conducted in the presence of bases such as triethylamine and solvents like dichloromethane under controlled conditions to ensure high yields and purity .
This compound falls under the category of isocyanates, which are known for their reactivity with nucleophiles, making them valuable in various chemical reactions. It also belongs to the class of aromatic compounds due to its benzene ring structure.
The synthesis of methyl 4-bromo-2-isocyanatobenzoate can be achieved through several approaches:
The reaction conditions are critical for achieving optimal yields. For example, controlling temperature and using appropriate solvents can significantly affect the outcome of the synthesis. Additionally, safety measures are essential due to the toxicity of reagents like phosgene, which necessitates careful handling and disposal protocols .
Methyl 4-bromo-2-isocyanatobenzoate features a benzene ring substituted with a bromine atom at the para position and an isocyanate group at the meta position relative to the ester functional group. The structural formula can be represented as:
Methyl 4-bromo-2-isocyanatobenzoate participates in various chemical reactions:
Key reagents and conditions for these reactions include:
The mechanism of action for methyl 4-bromo-2-isocyanatobenzoate primarily revolves around its reactive functional groups:
Methyl 4-bromo-2-isocyanatobenzoate has several scientific applications:
The strategic value of methyl 4-bromo-2-isocyanatobenzoate lies in its role as a precursor to non-retinoid RBP4 antagonists. As detailed in studies under the NIH Blueprint Neurotherapeutics Network, this compound enables the synthesis of high-affinity ligands that disrupt the retinol-dependent RBP4-TTR interaction [2] [6]. In the synthesis of lead compound A1120 (3), the isocyanate group undergoes regioselective addition with 4-(2-(trifluoromethyl)phenyl)piperidine, followed by ester hydrolysis to yield the potent anthranilic acid-based antagonist [6]:
"Treatment of 7 with methyl 2-isocyanatobenzoate followed by saponification of the methyl ester provided A1120 (3) in good yield" [2].
This synthetic route capitalizes on the electrophilicity of the isocyanate moiety to generate the critical urea linkage that mimics retinol’s polar head group. The bromo substituent remains available for subsequent cross-coupling reactions to diversify the molecular scaffold [2]. The resulting antagonists demonstrate nanomolar affinity for RBP4 (e.g., A1120: Kᵢ = 8.3 nM), inducing conformational changes at the RBP4-TTR interface that trigger complex dissociation and renal elimination of RBP4 [6].
Table 1: Key RBP4 Antagonists Derived from Methyl 4-bromo-2-isocyanatobenzoate Analogues
| Compound | Core Structure | RBP4 Affinity (Kᵢ/IC₅₀) | Plasma RBP4 Reduction | Metabolic Stability |
|---|---|---|---|---|
| A1120 (3) | Anthranilic acid-urea | 8.3 nM [6] | 75% [2] | Poor (3% HLM remaining) [2] |
| Compound 43 | Cyclopentyl-pyrrolidine | Not specified | ~60% [2] | Improved vs A1120 [2] |
| Fenretinide (2) | Retinoid derivative | Micromolar [2] | ~70% [2] | Moderate [2] |
"Compounds antagonizing the retinol-dependent interaction of RBP4 with transthyretin in serum would reduce serum RBP4 and retinol, thereby inhibiting bisretinoid formation" [2].
In Abca4⁻/⁻ mouse models of Stargardt disease, A1120 achieves a 50% reduction in retinal lipofuscin bisretinoids, including cytotoxic compounds like N-retinylidene-N-retinylethanolamine (A2E) [2]. The molecular mechanism involves limiting all-trans-retinal availability—the key precursor for bisretinoid condensation reactions. This effect is dose-dependent and correlates directly with circulating RBP4 suppression, confirming target engagement [2] [6].
Table 2: In Vivo Efficacy of Derived Antagonists on Retinal Biomarkers
| Parameter | A1120 [2] | Fenretinide [2] | Compound 43 [2] |
|---|---|---|---|
| Serum RBP4 Reduction | 75% | ~70% | ~60% |
| Visual Cycle Retinoid Reduction | 30-50% | Not specified | Not specified |
| Bisretinoid Suppression | 50% | Significant | Comparable to A1120 |
| Therapeutic Relevance | Delays geographic atrophy progression | Reduces GA growth in AMD subgroups | Improved metabolic stability |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: